molecular formula C16H14F3N3O B6950794 N-[6-(trifluoromethyl)cyclohex-3-en-1-yl]cinnoline-4-carboxamide

N-[6-(trifluoromethyl)cyclohex-3-en-1-yl]cinnoline-4-carboxamide

Cat. No.: B6950794
M. Wt: 321.30 g/mol
InChI Key: XCUXDEYLQZOQNU-UHFFFAOYSA-N
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Description

N-[6-(trifluoromethyl)cyclohex-3-en-1-yl]cinnoline-4-carboxamide is a compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of a trifluoromethyl group and a cinnoline moiety makes it a compound of significant interest in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[6-(trifluoromethyl)cyclohex-3-en-1-yl]cinnoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O/c17-16(18,19)12-6-2-4-8-14(12)21-15(23)11-9-20-22-13-7-3-1-5-10(11)13/h1-5,7,9,12,14H,6,8H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUXDEYLQZOQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(F)(F)F)NC(=O)C2=CN=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(trifluoromethyl)cyclohex-3-en-1-yl]cinnoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. . The final step involves the formation of the carboxamide group under mild conditions to ensure the integrity of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and trifluoromethylation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[6-(trifluoromethyl)cyclohex-3-en-1-yl]cinnoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cinnoline ring or the trifluoromethyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions are typically mild to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield partially or fully reduced products.

Scientific Research Applications

N-[6-(trifluoromethyl)cyclohex-3-en-1-yl]cinnoline-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[6-(trifluoromethyl)cyclohex-3-en-1-yl]cinnoline-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the cinnoline moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cinnoline derivatives and trifluoromethylated compounds. Examples include:

    Cinnoline-4-carboxamide: Lacks the trifluoromethyl group but shares the cinnoline core.

    Trifluoromethylated cyclohexenes: Contain the trifluoromethyl group but lack the cinnoline moiety.

Uniqueness

N-[6-(trifluoromethyl)cyclohex-3-en-1-yl]cinnoline-4-carboxamide is unique due to the combination of the trifluoromethyl group and the cinnoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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